octahydro-1H-indole-2-carboxylic acid
Overview
Description
Octahydro-1H-indole-2-carboxylic acid is a significant compound in the field of organic chemistry It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and pharmaceuticals This compound is known for its unique structure, which includes an indole ring that is fully hydrogenated, making it an octahydro derivative
Scientific Research Applications
Octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is an organic compound that has been studied for its potential biological activities . The primary target of this compound is believed to be the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis. This compound has also been used as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Mode of Action
It is believed to inhibit the enzyme thymidylate synthase, which is involved in dna synthesis. In the case of its potential anti-cancer activity, it acts as an inhibitor of this enzyme. Furthermore, it has been found to chelate with two Mg2+ ions within the active site of integrase, an enzyme that plays an important role in the life cycle of HIV-1 .
Biochemical Pathways
This compound is believed to affect several biochemical pathways. As an inhibitor of thymidylate synthase, it can potentially disrupt DNA synthesis, thereby affecting cell proliferation. Additionally, as a reactant in the preparation of Perindoprilat, it may influence the renin-angiotensin system, which plays a key role in regulating blood pressure .
Result of Action
The result of this compound’s action can vary depending on its specific use. In animal studies, it has been found to reduce inflammation and the levels of certain inflammatory markers. In the context of its potential anti-cancer activity, it may inhibit cell proliferation by disrupting DNA synthesis. When used in the preparation of Perindoprilat, it may contribute to the reduction of blood pressure .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
While specific future directions for the research and application of octahydro-1H-indole-2-carboxylic acid are not detailed in the sources, it’s known to be an important intermediate in the synthesis of a variety of drugs and other compounds. Its potential anti-cancer activity suggests it may have future applications in medical and pharmaceutical research.
Relevant Papers
There are several papers that mention this compound. For example, one paper discusses the separation and quantification of this compound . Another paper mentions it as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole derivatives. One common method includes the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the indole ring . Another method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines for amide formation; alcohols in the presence of acid catalysts for esterification.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Unlike octahydro-1H-indole-2-carboxylic acid, this compound has an aromatic indole ring and is less hydrogenated.
Tetrahydroindole-2-carboxylic acid: This compound has a partially hydrogenated indole ring, making it less saturated compared to this compound.
Perindopril: A pharmaceutical derivative that includes this compound as a key intermediate.
Uniqueness
This compound is unique due to its fully hydrogenated indole ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals and its potential biological activities make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108507-42-2 | |
Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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